molecular formula C15H17N5O4 B2549802 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034436-67-2

6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2549802
CAS No.: 2034436-67-2
M. Wt: 331.332
InChI Key: WEXHVEZWGFOAPO-UHFFFAOYSA-N
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Description

6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound characterized by its intricate molecular structure and significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process. Initially, 3-methoxypyrazine is reacted with piperidine-1-carboxylic acid under controlled conditions to form an intermediate. This intermediate is then subjected to a cyclization reaction with a suitable pyridazine derivative, such as 2-hydrazinopyridazine, to yield the final compound. Reaction conditions such as temperature, solvents, and catalysts are crucial and must be optimized to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be scaled up using automated reactors and continuous flow systems. These methods enhance reaction efficiency, reduce waste, and provide better control over reaction parameters. Purification processes, including crystallization and chromatography, are employed to achieve the desired purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions, such as catalytic hydrogenation, can reduce specific functional groups within the molecule.

  • Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst.

  • Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under specific conditions.

Major Products Formed

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of reduced amine or alcohol derivatives.

  • Substitution: Formation of halogenated pyridazinone derivatives.

Scientific Research Applications

6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one finds applications in various scientific research domains:

  • Chemistry: Utilized as a building block for synthesizing more complex organic molecules. It serves as a precursor in the development of new chemical entities.

  • Biology: Used in biochemical assays and studies to investigate enzyme interactions and cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development. Its interactions with biological targets are studied to discover new treatments for various diseases.

  • Industry: Employed in the production of specialized chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways depend on the application, but typically involve inhibition or activation of key enzymes or receptors.

Comparison with Similar Compounds

Compared to other pyridazinone derivatives, 6-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exhibits unique structural features and reactivity. Some similar compounds include:

  • 6-(3-(Pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Similar but lacks the methoxy group, which can influence its reactivity and biological activity.

  • 6-(3-((3-methylpyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methoxy group, affecting its chemical properties.

Conclusion

This compound is a highly versatile compound with significant implications in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications. Further studies are warranted to fully explore its potential and expand its applications.

Properties

IUPAC Name

3-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-23-13-14(17-7-6-16-13)24-10-3-2-8-20(9-10)15(22)11-4-5-12(21)19-18-11/h4-7,10H,2-3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHVEZWGFOAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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